molecular formula C23H18N4OS B2555350 N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide CAS No. 440322-71-4

N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide

Cat. No. B2555350
M. Wt: 398.48
InChI Key: AEFGBLXSIBSOEO-UHFFFAOYSA-N
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Description

“N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide” is a derivative of quinazoline, a class of heterocyclic fused rings. Quinazoline and its derivatives have drawn significant attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .


Synthesis Analysis

The synthesis of quinazoline derivatives can be classified into five main methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide” is not available in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Properties

Preparation of Substituted Quinazolines

The process involves cyclization of substituted 2-(o-aminophenyl) benzimidazoles with chloroethyl formate or carbon disulfide, yielding substituted 6-oxo-and 6-thioxo-5,6-dihydrobenzimidazo[1,2-c] quinazolines. This synthesis route is essential for the development of various derivatives with potential biological activities (Poot, Willems, & Heugebaert, 2010).

Anticancer Activity

Novel Quinazolinone and Benzamide Derivatives

Research has been conducted on the development of new anticancer agents through the synthesis of quinazolinone and benzamide derivatives. These compounds have shown significant anti-proliferative activity against cancer cell lines, highlighting the potential of quinazoline derivatives in cancer therapy (El-Hashash, Salem, & Ali Mohamed Al-Mabrook, 2018).

Antibacterial Activity

Novel Thiourea and Quinazoline Derivatives

A study has been conducted on the synthesis of novel thiourea and quinazoline derivatives containing sulfonamido moieties. These compounds were evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, showing promising results that suggest potential applications in developing new antibacterial agents (El-Gaby, 2000).

Analgesic Activity

Pyrazoles and Triazoles with Quinazoline Moiety

The synthesis of new pyrazoles and triazoles bearing a quinazoline moiety has been explored for their analgesic activity. This research suggests that quinazoline derivatives could be valuable in developing new analgesic drugs (Saad, Osman, & Moustafa, 2011).

properties

IUPAC Name

N-(2-phenylethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c28-22(24-13-12-15-6-2-1-3-7-15)16-10-11-17-19(14-16)26-23(29)27-20-9-5-4-8-18(20)25-21(17)27/h1-11,14H,12-13H2,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFGBLXSIBSOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide

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